4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Overview
Description
Scientific Research Applications
Synthesis and Scaffold Development
Tetrahydropyrido[2,3-b]pyrazine scaffolds, related to 4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, are synthesized using sequential reactions involving pentafluoropyridine, sodium phenylsulfinate, and diamines. These scaffolds demonstrate potential in various polysubstituted [6,6]-ring fused systems, contributing to the development of new chemical entities in drug discovery (Baron et al., 2005).
A methodology for synthesizing tetrahydropyrido[2,3-b]pyrazine scaffolds from tetrafluoropyridine derivatives has been developed. This method is adaptable and convenient for creating polyfunctional scaffolds of interest in life science discovery, particularly in the context of low molecular weight, polyfunctional heterocyclic derivatives (Hargreaves et al., 2007).
Chemical Properties and Interactions
Tetrahydropyrido[3,4-b]pyrazine scaffolds, closely related to the chemical structure , have been synthesized and demonstrated potential in forming poly-substituted tetrahydropyridopyrazines. This highlights the versatility of the polyfluorinated ring-fused pyridine system as a scaffold in the synthesis of diverse pyridopyrazine derivatives (Sandford et al., 2005).
Studies on compounds like 2,6-Dibenzyl-1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene, which share structural similarities with 4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, reveal insights into molecular structures and arrangements, contributing to the understanding of such chemical entities in crystalline forms (Gasser & Stoeckli-Evans, 2004).
Application in Molecular Synthesis and Analysis
Novel synthetic methodologies have been developed for elaborating the pyrido[2,3-b]-pyrazine skeleton, which are relevant to the study of 4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. These methods are crucial in the context of advanced molecular synthesis and structural analysis (Couture & Grandclaudon, 1991).
The synthesis of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione derivatives with chiral substituents demonstrates the potential of such compounds in creating complex molecular structures with specific characteristics, indicating their applicability in advanced chemical synthesis (Kurkin et al., 2009).
properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-pyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-12-4-6-13(7-5-12)11-18-10-9-16-14-3-2-8-17-15(14)18/h2-8,16H,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUMNUGMHUBKRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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